molecular formula C9H15N5 B1442516 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine CAS No. 118121-86-1

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine

Cat. No.: B1442516
CAS No.: 118121-86-1
M. Wt: 193.25 g/mol
InChI Key: RIVFJOSPEXIQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is a high-purity pyrimidine derivative with a molecular formula of C9H15N5 and a molecular weight of 193.25 g/mol . This compound is supplied with a guaranteed purity of 95.0% and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use. This compound belongs to the pyrimidine class of heterocycles, a scaffold of paramount importance in medicinal chemistry due to its prevalence in nucleobases and its capacity to interact with diverse biological targets through hydrogen bonding . Specifically, the 2-hydrazinylpyrimidine core is a key building block in the design of novel kinase inhibitors . Recent scientific literature highlights that derivatives based on this structure, particularly 2,4-diaminopyrimidine hydrazones, are being extensively investigated for their potent anti-cancer properties . These related compounds have demonstrated significant cytotoxic activity in vitro, with one study showing exceptional anti-proliferative effects against thyroid cancer (TPC-1) cells (IC50 = 0.113 µM) and potent inhibition of Focal Adhesion Kinase (FAK) (IC50 = 35 nM) . The hydrazone moiety serves as a versatile pharmacophore, acting as both a hydrogen bond donor and acceptor, which can enhance binding affinity to enzymatic targets . Researchers can utilize this chemical as a critical synthetic intermediate for the development of potential FAK inhibitors and other anticancer agents . Its structure allows for further derivatization via condensation reactions with aldehydes and ketones, making it a versatile precursor for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

(4-piperidin-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVFJOSPEXIQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine (CAS No. 118121-86-1) is a pyrimidine derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydrazine group and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for further development in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 10}H_{14}N_4}

The compound features a pyrimidine ring substituted with a hydrazinyl group at the 2-position and a piperidinyl group at the 4-position, which may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine functional group may facilitate the formation of stable complexes with target proteins, potentially leading to enzyme inhibition or receptor modulation.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074

These findings suggest that derivatives of this compound could possess potent anticancer activity, warranting further investigation into their mechanisms and efficacy in vivo.

Antimicrobial Activity

Pyrimidine derivatives have also been assessed for their antimicrobial properties. In particular, studies have shown that similar compounds exhibit antibacterial activity against various strains of bacteria, including Gram-positive organisms.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.25 - 1
Enterococcus faecalis0.5 - 2
Bacillus subtilis1 - 4

The promising results indicate that this compound may also serve as a lead compound for developing new antimicrobial agents.

Cholinesterase Inhibition

Given the role of cholinesterase in neurodegenerative diseases such as Alzheimer's, the potential of this compound as an inhibitor has been explored. Research indicates that derivatives with similar structures show significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme Inhibition (%) Reference
AChE>70
BChE>60

This suggests that the compound may have applications in treating cognitive disorders by enhancing cholinergic neurotransmission.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives, including those related to this compound:

  • Anticancer Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values in the nanomolar range, indicating strong potential for development as anticancer agents .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of pyrimidines showed that specific derivatives had low MIC values against clinically relevant pathogens, suggesting their potential as new antibiotics .
  • Neuroprotective Studies : Research into cholinesterase inhibitors revealed that certain pyrimidine compounds could effectively inhibit AChE and BChE, supporting their role in neuroprotection and cognitive enhancement .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrimidine derivatives possess notable antibacterial and antifungal activities. For instance, derivatives synthesized from hydrazone reactions have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL . The hydrazinyl group in 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is believed to enhance these properties by facilitating interactions with microbial targets.

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer potential. A study highlighted the synthesis of novel pyrimidine-based compounds that inhibit the growth of cancer cells, including HeLa cells, showcasing the ability of these compounds to affect tumor cell viability . The structural modifications introduced by the piperidine moiety may contribute to improved binding affinities to cancer-related targets.

Neuroprotective Effects

The potential of pyrimidine derivatives as neuroprotective agents has been investigated, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds that act as antagonists of adenosine receptors have shown promise in preclinical models . The incorporation of piperidine enhances the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for neurological applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine ring followed by the introduction of hydrazinyl and piperidinyl substituents. The structure-activity relationship studies reveal that modifications at specific positions on the pyrimidine ring can significantly influence biological activity .

Antimicrobial Efficacy

In a comparative study, several hydrazone derivatives derived from this compound were tested against standard bacterial strains. The results demonstrated a substantial zone of inhibition, indicating strong antibacterial properties compared to conventional antibiotics .

Cancer Cell Inhibition

A research team evaluated a series of pyrimidine derivatives for their cytotoxic effects on cancer cell lines. Among these, this compound showed significant inhibitory effects on cell proliferation, with IC50 values indicating potent anticancer activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrimidine Derivatives

Compound Position 2 Position 4 Key Activity Reference
Compound V () Hydrazinyl 3-Methoxyphenyl Antioxidant (NO/H₂O₂ scavenging)
This compound Hydrazinyl Piperidin-1-yl Inferred antimicrobial/antioxidant
Thieno[3,2-d]pyrimidines () Morpholin-4-yl Thieno[3,2-d]pyrimidine core PI3K inhibition (anticancer)

Pharmacokinetic and Biodistribution Profiles

Piperidine-containing pyrimidines exhibit distinct biodistribution patterns. For example, 2-(piperidin-1-yl)pyrimidine analogs in showed significant accumulation in ocular and neural tissues after oral administration in rats.

Table 2: Biodistribution Comparison

Compound Key Substituents Tissue Distribution Notes Reference
2-(Piperidin-1-yl)pyrimidine () Piperidin-1-yl High in neural tissues Moderate oral bioavailability
This compound Hydrazinyl + piperidin-1-yl Predicted broader distribution Enhanced solubility due to hydrazine

Kinase Inhibition Potential

Pyrimidine derivatives are prominent in kinase inhibitor development. For instance:

  • GDC-0941 (): A thieno[3,2-d]pyrimidine with morpholin-4-yl and piperazinyl groups, inhibiting PI3Kα with IC₅₀ = 3 nM. The piperidine moiety in this compound could similarly engage kinase active sites, though its hydrazinyl group may introduce unique binding interactions .
  • Ibrutinib (): A pyrazolo[3,4-d]pyrimidine derivative with a piperidin-1-yl-prop-2-en-1-one chain, covalently targeting Bruton’s tyrosine kinase (Btk). The hydrazinyl group in this compound lacks the reactive acrylamide group required for covalent inhibition but may still exhibit non-covalent binding .

Table 3: Kinase Inhibitor Comparison

Compound Core Structure Target Kinase Mechanism Reference
GDC-0941 () Thieno[3,2-d]pyrimidine PI3Kα ATP-competitive
Ibrutinib () Pyrazolo[3,4-d]pyrimidine Btk Covalent (Cys481)
This compound Pyrimidine Hypothetical (e.g., CDK, JAK) Non-covalent, hydrogen bonding

Preparation Methods

Substitution of 4-Chlorine by Piperidine

  • Reagents and Conditions:

    • Starting from 2,4-dichloropyrimidine or 5-bromo-2,4-dichloro-6-methylpyrimidine.
    • Piperidine (1 equivalent).
    • Solvent: Ethanol or acetone-water mixture.
    • Base: Sodium bicarbonate (NaHCO3) to scavenge HCl formed.
    • Temperature: Initially 0 °C, gradually raised to room temperature.
    • Reaction time: Approximately 12 hours under stirring.
  • Mechanism:

    • Piperidine acts as a nucleophile attacking the 4-chlorine position, displacing the chlorine atom and forming 4-(piperidin-1-yl)pyrimidine intermediate.

Introduction of Hydrazinyl Group at Position 2

  • Reagents and Conditions:

    • Hydrazine hydrate (excess).
    • Solvent: Pyridine or ethanol.
    • Temperature: Reflux conditions for 1 to 3 hours.
    • Alternative: Reaction in DMF with NaOH at 0 °C for certain derivatives.
  • Mechanism:

    • Hydrazine nucleophilically displaces the chlorine at position 2, yielding the 2-hydrazinyl derivative.
  • Work-up:

    • Removal of solvent under reduced pressure.
    • Precipitation and filtration of the product.
    • Recrystallization from ethyl acetate or ethanol to purify.

Representative Synthetic Route and Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 2,4-dichloropyrimidine + piperidine NaHCO3, acetone-water, 0 °C to RT, 12 h 4-(piperidin-1-yl)-2-chloropyrimidine ~85-90 Selective substitution at position 4
2 Above intermediate + hydrazine hydrate Reflux in ethanol or pyridine, 1-3 h This compound ~80-87 Hydrazine displaces chlorine at position 2

Research Findings and Characterization Data

  • Yields: The overall yields for the two-step synthesis are typically in the range of 80-87%, indicating efficient conversion and good selectivity.

  • Spectroscopic Characterization:

    • IR Spectroscopy: Characteristic NH stretching bands around 3300 cm⁻¹ confirming hydrazinyl group presence.
    • ¹H NMR: Signals corresponding to piperidine methylene protons (multiplets around 1.5-3.5 ppm) and hydrazinyl NH protons (broad singlets).
    • ¹³C NMR: Chemical shifts consistent with pyrimidine carbons and piperidine ring carbons.
    • Elemental Analysis: Confirms molecular formula consistency with expected substitution.
  • Reaction Monitoring: TLC and NMR used to monitor substitution progress and purity.

Alternative Synthetic Approaches

  • One-Pot Sequential Substitution:

    • Some protocols perform the substitution of both positions in one pot by adding piperidine first at low temperature, followed by hydrazine addition and stirring at room temperature or reflux.
    • This method reduces purification steps but requires careful control of reaction conditions to avoid side reactions.
  • Use of Protected Hydrazine Derivatives:

    • To improve selectivity and yield, protected hydrazine derivatives can be used, followed by deprotection after substitution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Yield (%) Advantages References
Stepwise substitution 2,4-dichloropyrimidine Piperidine, Hydrazine hydrate Ethanol, Pyridine, Acetone-water 0 °C to reflux, 1-12 h 80-87 High selectivity, good yield
One-pot sequential 2,4-dichloropyrimidine Piperidine, Hydrazine hydrate Methanol or ethanol Controlled temp, stirring 12 h Comparable Simplified process
Protected hydrazine approach 2,4-dichloropyrimidine Piperidine, Protected hydrazine Various Varies Potentially higher purity Avoids side reactions Literature inferred

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-hydrazinyl-4-(piperidin-1-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of pyrimidine, followed by hydrazine incorporation. For example, piperidine derivatives can be introduced via alkylation or coupling reactions using catalysts like p-toluenesulfonic acid (PTSA) to enhance regioselectivity . Solvent choice (e.g., ethanol vs. DMF) and temperature (60–100°C) significantly impact purity and yield. Pre-purification via column chromatography is recommended to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, particularly distinguishing hydrazinyl (-NH-NH₂) and piperidinyl protons. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data . Infrared (IR) spectroscopy can confirm functional groups like C=N and N-H stretches.

Q. What pharmacological targets are associated with this compound derivatives?

  • Methodology : Pyrimidine analogs often target enzymes like F-ATP synthase in Mycobacterium tuberculosis (as in ) or kinases (e.g., PI3K in ). Target validation involves in vitro enzymatic assays (e.g., ATPase activity inhibition) and cellular models (e.g., mycobacterial growth inhibition). Cross-reactivity with human isoforms must be tested using selectivity panels .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in hydrazinyl-pyrimidine coupling reactions?

  • Methodology : Low yields often stem from competing side reactions (e.g., over-alkylation). Optimize by:

  • Protecting Groups : Temporarily shield reactive amines (e.g., Boc-protected hydrazines) to direct coupling .
  • Catalysts : Use PTSA or Lewis acids (e.g., ZnCl₂) to accelerate hydrazine addition .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
    • Validation : Monitor reaction progress via TLC/HPLC and compare kinetic profiles under varied conditions.

Q. How to resolve contradictory data in biological activity across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodology : Discrepancies may arise from bioavailability or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma stability, membrane permeability (Caco-2 assays), and metabolic clearance (microsomal assays) .
  • Proteomic Analysis : Identify unintended protein interactions using affinity pulldown/MS .
  • Dose-Response Refinement : Test narrower concentration ranges in cellular assays to exclude artifactual toxicity .

Q. What computational approaches are used to predict the drug-likeness of this compound analogs?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or QikProp estimate logP, solubility, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., F-ATP synthase) using software like GROMACS .
  • QSAR Modeling : Correlate substituent variations (e.g., piperidine vs. morpholine) with activity trends to prioritize synthetic targets .

Q. How to address oxidative metabolism issues in piperidine-containing pyrimidines during preclinical development?

  • Methodology : Piperidine rings are prone to CYP450-mediated oxidation. Mitigation strategies include:

  • Deuterium/Halogen Incorporation : Replace metabolically labile C-H bonds with deuterium or fluorine at vulnerable positions .
  • Scaffold Hopping : Replace piperidine with conformationally constrained analogs (e.g., bicyclic amines) to block metabolic sites .
  • Metabolite Identification : Use LC-MS/MS to profile major metabolites and redesign based on stability data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine
Reactant of Route 2
2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.